molecular formula C6H7BrN2O2S B6149998 6-bromo-5-methylpyridine-3-sulfonamide CAS No. 1593448-34-0

6-bromo-5-methylpyridine-3-sulfonamide

Cat. No.: B6149998
CAS No.: 1593448-34-0
M. Wt: 251.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position, and a sulfonamide group at the 3rd position of the pyridine ring. It is widely used in scientific research due to its unique physiochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methylpyridine-3-sulfonamide typically involves the bromination of 5-methylpyridine followed by sulfonamide formation. One common method is the reaction of 5-methylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation and Reduction: Products include sulfonic acids and amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

6-Bromo-5-methylpyridine-3-sulfonamide is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and methyl groups contribute to the compound’s binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methylpyridine-3-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and biochemical research .

Properties

CAS No.

1593448-34-0

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.